4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole

Description

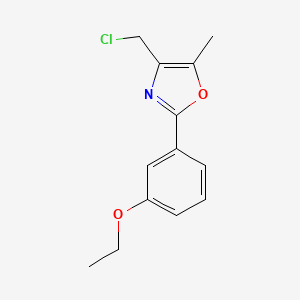

4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole is a substituted oxazole derivative characterized by a chloromethyl group at the 4-position, a 3-ethoxyphenyl group at the 2-position, and a methyl group at the 5-position of the oxazole ring. Oxazole derivatives are heterocyclic compounds with broad applications in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The chloromethyl group enhances reactivity, enabling further functionalization, while the ethoxyphenyl substituent contributes to electronic and steric effects that influence molecular interactions .

Properties

IUPAC Name |

4-(chloromethyl)-2-(3-ethoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-5-10(7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZHQXQCLLESRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC(=C(O2)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation via Formyl Chloride Intermediates and Carbonate Reagents

A notable method for preparing chloromethyl-substituted heterocycles, closely related to oxazoles, involves the use of bis(trichloromethyl) carbonate (also known as diphosgene) to convert formyl precursors into chloromethyl derivatives under catalytic conditions.

- Procedure : The starting material, a 4-formyl-oxazole derivative (analogous to 4-formyl-3-(3-ethoxyphenyl)-5-methyloxazole), is reacted with bis(trichloromethyl) carbonate in an organic solvent such as toluene.

- Catalysts : Catalysts such as tetrabutyl urea or triethylamine facilitate the reaction.

- Conditions : The molar ratio of formyl compound to bis(trichloromethyl) carbonate ranges from 1:0.34 to 1:0.8. The reaction is conducted at temperatures between 20°C and 130°C for 1 to 10 hours.

- Outcome : This method yields the chloromethyl derivative with high purity (HPLC content ~99.6%) and good yield (~95.6%).

| Parameter | Value/Range |

|---|---|

| Molar ratio (formyl acid:carbonate) | 1 : 0.34 – 0.8 |

| Catalyst type | Tetrabutyl urea, triethylamine, pyridine, etc. |

| Catalyst molar ratio | 0.001 – 0.5 |

| Solvent | Toluene, THF, ethyl acetate, chlorobenzene, etc. |

| Solvent quantity | 3 – 15 times the mass of formyl acid |

| Temperature | 20 – 130 °C |

| Reaction time | 1 – 10 hours |

| Yield | Up to 95.6% |

| Purity (HPLC) | ~99.6% |

This method is documented in patent CN1535960A, which, while describing isoxazole analogs, provides a transferable approach for oxazole chloromethylation.

Chlorination of Oxazole N-Oxides Using Phosphorus Oxychloride or Thionyl Chloride

Another approach involves the regioselective chlorination of oxazole N-oxides:

- Starting Material : 2-(1-hydroxyalkyl)-4,5-dimethyloxazoles or their N-oxide derivatives.

- Reagents : Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are used to simultaneously reduce and chlorinate the N-oxide.

- Yields : This method achieves yields between 84% and 91% for 2-(1-chloroalkyl)-4,5-dimethyloxazoles.

- Advantages : The procedure is simple, efficient, and regioselective, allowing for selective chloromethylation at the 4-position.

This method is described in the literature for 2-(1-chloroalkyl)-4,5-dimethyloxazoles and can be adapted for 4-(chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole synthesis by modifying the substituents accordingly.

Use of Triphosgene for Chloromethylation of Hydroxymethyl Precursors

Triphosgene (bis(trichloromethyl) carbonate) is also employed for chloromethylation of hydroxymethyl-substituted heterocycles:

- Procedure : The hydroxymethyl precursor (e.g., 4-(hydroxymethyl)-2-(3-ethoxyphenyl)-5-methyloxazole) is dissolved in toluene.

- Reaction : A toluene solution of triphosgene is added dropwise at low temperatures (0–10°C).

- Post-treatment : After reaction completion, methanol is added to quench residual reagents, and acidic gases are removed under reduced pressure.

- Isolation : The product is isolated by centrifugation and drying.

- Advantages : This method offers operational simplicity, high yield, and purity with minimal waste generation.

While this specific procedure is reported for chloromethylation of related pyridine derivatives, the chemistry is applicable to oxazole systems with appropriate modifications.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bis(trichloromethyl) carbonate + formyl acid | 4-Formyl oxazole derivative | Bis(trichloromethyl) carbonate, catalyst (e.g., tetrabutyl urea) | 20–130 °C, 1–10 h, organic solvent | ~95.6 | High purity, scalable, low waste |

| Chlorination of N-oxides | Oxazole N-oxide derivatives | POCl3 or SOCl2 | Room temperature or reflux | 84–91 | Simple, regioselective chlorination |

| Triphosgene chloromethylation | Hydroxymethyl oxazole derivative | Triphosgene, toluene, methanol | 0–10 °C addition, then room temp | High | Mild conditions, minimal waste, high purity |

Research Findings and Notes

- The use of bis(trichloromethyl) carbonate with catalytic agents such as tetrabutyl urea offers a practical and efficient route with high yields and purity, suitable for industrial scale-up due to low waste production and mild reaction conditions.

- Chlorination of oxazole N-oxides using POCl3 or SOCl2 is a well-established method for introducing chloromethyl groups regioselectively, with good yields and straightforward procedures.

- Triphosgene-mediated chloromethylation is advantageous for substrates bearing hydroxymethyl groups, providing a clean conversion to chloromethyl derivatives under controlled low-temperature conditions.

- Selection of solvent and catalyst is critical to optimize yield and purity; solvents such as toluene, THF, and chlorobenzene are commonly effective.

- Reaction temperature and time must be carefully controlled to avoid side reactions and degradation of sensitive oxazole rings.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

Substitution: The chloromethyl group is particularly reactive in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The ethoxyphenyl and methyloxazole groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

Compounds sharing the oxazole core with chloromethyl and methyl groups but differing in aryl substituents are synthesized via similar methodologies (e.g., TDAE-mediated reactions or nucleophilic substitutions) . Key examples include:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., ethoxy, methyl) on the phenyl ring increase steric hindrance, reducing reaction yields (e.g., 58% for 2-ethylphenyl vs. 95% for phenyl) .

- Reactivity : The chloromethyl group facilitates nucleophilic substitution, enabling derivatization for pharmacological applications .

Heterocyclic Variants: Oxazole vs. Thiazole

Replacing the oxygen atom in oxazole with sulfur (forming thiazole) alters electronic properties and rotational barriers:

| Compound Name | Heterocycle | Potential Barrier (cm⁻¹) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4-(Chloromethyl)-2-phenyl-5-methyloxazole | Oxazole | 428.0 | N/A | |

| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | Thiazole | N/A | 49–50 |

Key Observations :

Halogenated Derivatives

Halogen substitution on the phenyl ring impacts molecular weight and stability:

Key Observations :

- Electronegativity Effects : Chlorine and bromine substituents increase molecular weight and may enhance stability via halogen bonding, as seen in the stringent storage requirements for 4-chlorophenyl derivatives .

- Pharmacological Potential: Halogenated analogs are under investigation for antimicrobial activity against resistant pathogens .

Biological Activity

4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole is a heterocyclic compound belonging to the oxazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a chloromethyl group, an ethoxy group, and a methyl substituent on the oxazole ring. Its unique structure contributes to its reactivity and interactions with biological targets.

| Feature | Description |

|---|---|

| Chemical Formula | C12H14ClN2O2 |

| Molecular Weight | 250.70 g/mol |

| Functional Groups | Chloromethyl, Ethoxy, Methyl |

| Oxazole Ring | Contributes to biological activity |

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in proteins. The chloromethyl group can interact with various biological molecules, potentially leading to enzyme inhibition or receptor modulation. The ethoxyphenyl and methyloxazole groups enhance the compound's specificity and reactivity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of oxazole compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Antiproliferative Effects : Similar compounds have demonstrated activity against cancer cell lines, indicating potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan in rats, administration of the compound led to a marked decrease in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 30 µM.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other oxazole derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-(Methoxyphenyl)-2-(4-chlorophenyl)-5-methyloxazole | Moderate anticancer activity | Lacks ethoxy group |

| 2-Methyl-4-(3',4'-dimethoxyphenyl)-5-bromooxazole | Higher antiproliferative activity | Bromine enhances reactivity |

| 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole | Significant enzyme inhibition | Dual functionality enhances interactions |

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Chloromethyl)-2-(3-ethoxyphenyl)-5-methyloxazole?

Answer:

The compound is typically synthesized via cyclization reactions. A common approach involves reacting substituted acetamide precursors with chlorinating agents. For example, General Method B (as described in ) uses a precursor (e.g., compound 2a ) treated with a chloromethylation agent, followed by purification via flash chromatography (hexanes/ethyl acetate gradient). Key steps include:

- Chloromethylation : Introduction of the chloromethyl group using reagents like SOCl₂ or PCl₃ under controlled conditions.

- Cyclization : Formation of the oxazole ring via thermal or catalytic cyclization.

- Purification : Flash chromatography on silica gel (yield: 58–95%) and characterization by ¹H/¹³C NMR and HRMS .

Basic: How is the structural identity of this oxazole derivative confirmed?

Answer:

Structural confirmation relies on spectroscopic and analytical methods:

- ¹H NMR : Peaks for the chloromethyl group (δ ~4.53–4.56 ppm, singlet), 3-ethoxyphenyl protons (δ ~7.55 ppm, doublet), and methyl groups (δ ~2.40 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated 252.0427, observed 252.0428) .

- X-ray crystallography : Advanced studies (e.g., derivatives in ) resolve bond lengths and angles for stereoelectronic analysis.

Advanced: How can reaction conditions be optimized to improve chloromethylation efficiency?

Answer:

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reagent solubility and reaction homogeneity .

- Catalyst screening : Lewis acids like ZnCl₂ or AlCl₃ may accelerate chloromethylation .

- Temperature control : Moderate heating (40–60°C) balances reactivity and side-product formation.

- Real-time monitoring : TLC or in-situ IR spectroscopy detects intermediates to adjust stoichiometry .

Advanced: How do substituents on the phenyl ring (e.g., 3-ethoxy vs. 4-chloro) affect the compound’s electronic properties?

Answer:

Substituent effects are analyzed via:

- Hammett constants : Electron-donating groups (e.g., -OCH₂CH₃) increase electron density on the oxazole ring, altering reactivity in nucleophilic substitutions.

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate with spectroscopic shifts ().

- Comparative NMR : For example, 3-ethoxyphenyl derivatives show upfield shifts in aromatic protons compared to 4-chlorophenyl analogs due to resonance effects .

Advanced: How can researchers resolve contradictions in reported yields for similar oxazole syntheses?

Answer:

Discrepancies arise from:

- Purity of precursors : Impurities in starting materials (e.g., compound 2c in ) reduce yields. Recrystallization or distillation is advised.

- Chromatographic conditions : Gradient elution ratios (hexanes:EtOAc) impact recovery; adjust based on compound polarity .

- Reaction scalability : Batch vs. flow chemistry may alter heat/mass transfer, requiring re-optimization .

Basic: What are the typical applications of this compound in medicinal chemistry?

Answer:

The chloromethyl-oxazole scaffold is a key intermediate for:

- Antiparasitic agents : Derivatives inhibit thioredoxin glutathione reductase in Schistosoma ( ).

- Kinase inhibitors : The oxazole core chelates ATP-binding pockets, as seen in related triazole-thiadiazine hybrids ( ).

- Prodrug design : Chloromethyl groups enable conjugation with targeting moieties (e.g., antibodies) .

Advanced: What strategies mitigate toxicity risks during handling?

Answer:

Safety protocols include:

- Ventilation : Use fume hoods to avoid inhalation of chlorinated intermediates.

- Protective equipment : Nitrile gloves and goggles prevent dermal/ocular exposure ().

- Waste management : Neutralize chlorinated byproducts with aqueous NaHCO₃ before disposal .

Advanced: How can computational methods aid in designing derivatives with enhanced bioactivity?

Answer:

- Docking studies : Screen derivatives against target proteins (e.g., Schistosoma TGR) using AutoDock Vina.

- QSAR models : Correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity data ( ).

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Basic: What solvents are suitable for recrystallizing this compound?

Answer:

- Ethanol/water mixtures : Achieve high purity via slow cooling ( ).

- Ethyl acetate/hexanes : Ideal for removing nonpolar impurities.

- DMF/EtOH : For polar derivatives (e.g., carboxamide analogs) .

Advanced: How does the chloromethyl group influence regioselectivity in subsequent reactions?

Answer:

- Nucleophilic substitution : The -CH₂Cl group is susceptible to SN2 reactions (e.g., with amines or thiols) to form thioethers or amines ( ).

- Steric effects : Bulky substituents on the oxazole ring direct attack to the less hindered position.

- Leaving group ability : Chloride’s moderate leaving capacity enables controlled functionalization without over-reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.